2,6-Dichloro-3-(trifluoromethyl)benzaldehyde
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Overview
Description
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3Cl2F3O. It is a benzaldehyde derivative characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde typically involves the chlorination of 2,6-dichlorotoluene followed by oxidation. One common method includes the reaction of 2,6-dichlorotoluene with chlorine gas in the presence of a catalyst such as phosphorus pentachloride under controlled temperature conditions (50-250°C). The resulting product is then subjected to hydrolysis to yield this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale chlorination and oxidation processes. The use of continuous flow reactors and advanced catalytic systems helps in achieving high yields and purity. The process is designed to minimize waste and environmental impact, making it a sustainable approach for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms or the trifluoromethyl group can be replaced by other substituents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are used under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(trifluoromethyl)benzaldehyde involves its interaction with specific molecular targets. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring influences its reactivity and binding affinity. These groups can enhance the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3,6-difluorobenzaldehyde: Similar in structure but with different halogen substitutions.
2,6-Dichlorobenzaldehyde: Lacks the trifluoromethyl group, resulting in different chemical properties.
3,5-Dichloro-2-(trifluoromethyl)benzaldehyde: Positional isomer with different substitution pattern.
Uniqueness
2,6-Dichloro-3-(trifluoromethyl)benzaldehyde is unique due to the combination of chlorine and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence its reactivity and make it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
2,6-dichloro-3-(trifluoromethyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3O/c9-6-2-1-5(8(11,12)13)7(10)4(6)3-14/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MARVQTJKYZMKTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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